molecular formula C6H12ClN3O B2712482 1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride CAS No. 1955548-47-6

1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride

Cat. No. B2712482
CAS RN: 1955548-47-6
M. Wt: 177.63
InChI Key: YLTZLPMOPGOEPA-UHFFFAOYSA-N
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Description

“1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride” is a chemical compound with the molecular formula C6H12ClN3O . It is a derivative of the 1,2,4-triazole class of compounds . The 1,2,4-triazole class is known for its wide range of biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,2,4-triazole ring, an ethyl group, and a hydrochloride group . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . More detailed structural analysis may require advanced techniques such as X-ray crystallography.

Scientific Research Applications

Synthesis and Chemical Structure Analysis

  • Compounds involving 1,2,4-triazole derivatives have been synthesized for various chemical studies, including the formation of Schiff and Mannich bases of isatin derivatives. These compounds were characterized using IR, 1H- and 13C-NMR data, highlighting the versatility of triazole derivatives in synthetic organic chemistry (Bekircan & Bektaş, 2008).

Corrosion Inhibition

  • Novel ecological triazole derivative corrosion inhibitors have been investigated for their effectiveness against the corrosion of mild steel in acidic solutions. Electrochemical techniques revealed high inhibition performance, demonstrating the potential of triazole derivatives in industrial applications to protect metals from corrosion (Nahlé et al., 2021).

Molecular Interaction Studies

  • Studies on triazole derivatives also include their potential in forming complex structures and interactions at the molecular level. For example, the formation of self-assembled dimers in the solid state through weak intermolecular hydrogen bonding interactions has been observed, contributing to the understanding of molecular self-assembly and design of new materials (Ahmed et al., 2020).

Antiviral Activity Against COVID-19

  • Triazole derivatives have been synthesized and evaluated for their antiviral activity against COVID-19 by inhibiting the main coronavirus protease. This highlights the potential of triazole derivatives in medicinal chemistry for the development of new therapeutic agents against viral infections (Rashdan et al., 2021).

Future Directions

The future directions for research on “1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride” could include further exploration of its synthesis methods, detailed structural analysis, investigation of its chemical reactivity, elucidation of its mechanism of action, and comprehensive evaluation of its physical and chemical properties. Additionally, its potential biological activities and safety profile warrant further investigation .

properties

IUPAC Name

1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-3-5-7-6(4(2)10)9-8-5;/h4,10H,3H2,1-2H3,(H,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTZLPMOPGOEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)C(C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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